molecular formula C15H12N2O3S B2786897 2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide CAS No. 878716-37-1

2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide

Cat. No.: B2786897
CAS No.: 878716-37-1
M. Wt: 300.33
InChI Key: VJCVHFZBWQCTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide is a synthetic small molecule featuring a furan carboxamide core linked to a 1,3-thiazole ring, a scaffold recognized for its significant potential in medicinal chemistry research . This compound belongs to a class of N-(thiazol-2-yl)benzamide analogs that have been identified as a novel class of selective Zinc-Activated Channel (ZAC) antagonists . ZAC is an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels, believed to be activated by endogenous zinc and protons, yet its physiological roles remain poorly elucidated due to a lack of selective pharmacological tools . Research indicates that such compounds can act as negative allosteric modulators, exerting state-dependent inhibition on ZAC and providing researchers with a valuable tool to probe the receptor's function and signaling properties . The structural motif of the thiazole ring is prevalent in compounds investigated for various biological activities, underscoring the research value of this chemical series . This product is provided for research purposes to support investigations in neuroscience, ion channel pharmacology, and drug discovery. It is strictly For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c18-14(17-15-16-7-9-21-15)12-6-8-19-13(12)10-20-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCVHFZBWQCTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenoxymethyl group: This step involves the reaction of the furan derivative with a phenoxymethyl halide in the presence of a base such as potassium carbonate.

    Formation of the thiazole ring: This can be accomplished by reacting the intermediate with a thioamide or a thioester under suitable conditions.

    Coupling of the thiazole and furan rings: This step involves the formation of the carboxamide linkage, typically through the reaction of the thiazole derivative with a furan carboxylic acid or its derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of 2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield a variety of substituted derivatives.

Scientific Research Applications

Structure and Characteristics

The compound features a furan ring substituted with a phenoxymethyl group and a thiazole moiety, contributing to its diverse biological activities. Its chemical structure can be represented as follows:C12H10N2O2S\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_2\text{S}This structure provides a unique pharmacophore that can interact with various biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of thiazole, including the compound , exhibit significant antiviral properties. For example, research has shown that certain thiazole derivatives can effectively inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1) and tobacco mosaic virus (TMV) . The mechanism of action often involves interference with viral RNA synthesis or protein translation.

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal activities. A study demonstrated that thiazole derivatives exhibited potent activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics . This suggests potential applications in treating infections resistant to conventional therapies.

Anti-inflammatory Effects

Research indicates that compounds with thiazole structures can modulate inflammatory pathways. For instance, they may inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory response, presenting opportunities for developing new anti-inflammatory agents .

Cancer Research

The compound's ability to inhibit specific molecular targets involved in cancer progression has been explored. Thiazole derivatives have been identified as potential inhibitors of PD-1/PD-L1 interactions, which are crucial in cancer immunotherapy . This suggests that 2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide could play a role in enhancing immune responses against tumors.

Study 1: Antiviral Efficacy

In a controlled study, a series of thiazole derivatives were tested for their antiviral efficacy against HSV-1. The results revealed that certain compounds reduced viral plaque formation by over 60%, indicating strong antiviral potential .

Study 2: Antimicrobial Activity

A comparative analysis of various thiazole derivatives showed that those structurally similar to 2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide exhibited MIC values lower than 50 μg/mL against resistant bacterial strains, highlighting their potential as novel antimicrobial agents .

Study 3: Anti-cancer Properties

A recent investigation into PD-1/PD-L1 inhibitors identified several thiazole compounds with promising activity. The lead compound demonstrated an EC50 value indicating effective modulation of immune checkpoint pathways, suggesting its applicability in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s furan-thiazole architecture distinguishes it from analogs with alternative heterocycles or substituents. Key comparisons include:

Compound Core Structure Substituents Key Features Biological Relevance Reference
Target Compound Furan-3-carboxamide 2-(Phenoxymethyl), N-(1,3-thiazol-2-yl) Combines lipophilic (phenyl) and hydrogen-bonding (thiazole) groups Inferred antimicrobial/antitumor activity (analogs)
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylthiophene-3-carboxamide Thiophene-3-carboxamide N-(1,3,4-thiadiazol-2-yl), 2,5-dimethyl Thiophene instead of furan; thiadiazole vs. thiazole Enhanced metabolic stability (thiophene)
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-4-carboxamide 5-methyl, N-(1,3-thiazol-2-yl) Isoxazole core with methyl substitution Antibacterial activity (reported in related compounds)
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide Furan-3-carboxamide 2-(hydrazinyl-oxoethyl), N-phenyl Hydrazine-derived side chain Potential protease inhibition (hydrazine functionality)

Key Observations :

  • Heterocycle Impact : Thiophene analogs (e.g., ) may exhibit greater metabolic stability compared to furan-based compounds due to sulfur’s electron-rich nature. Furan derivatives, however, often demonstrate stronger hydrogen-bonding capacity, which could enhance target binding .

Biological Activity

2-(Phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a furan ring, a thiazole moiety, and a phenoxymethyl group, which may contribute to its pharmacological properties. Recent studies have focused on its efficacy in various biological assays, particularly in the context of antimalarial and anticancer activities.

Chemical Structure

The chemical structure of 2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide can be represented as follows:

C15H12N2O3S\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_3\text{S}

Antimalarial Activity

A series of thiazole derivatives, including compounds similar to 2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide, have been evaluated for their antimalarial activity against Plasmodium falciparum. Research indicates that modifications to the N-aryl amide group linked to the thiazole ring significantly impact in vitro antimalarial potency. For instance, non-bulky electron-withdrawing groups at the ortho position on the phenyl ring enhance activity, while small substituents like hydrogen or fluorine at the para position are preferred .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results demonstrate that compounds within this class exhibit selective cytotoxicity with low toxicity towards normal cells. For example, certain derivatives showed IC50 values in the low micromolar range (e.g., 3.5 µM), indicating significant anticancer potential while maintaining safety profiles .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

  • Furan and Thiazole Rings : The presence of these rings is crucial for biological activity.
  • Substituents on the Phenyl Ring : Electron-withdrawing groups enhance potency.
  • Amide Linkage : The amide functional group plays a vital role in receptor binding and activity modulation.

Case Study 1: Antimalarial Efficacy

In a study focusing on thiazole derivatives, researchers synthesized several analogs and tested their efficacy against chloroquine-sensitive Plasmodium falciparum strains. The results indicated that specific modifications led to compounds with high antimalarial potency and low cytotoxicity in HepG2 cell lines. For example, one derivative showed an IC50 value of 0.5 µM against malaria parasites while demonstrating minimal cytotoxic effects on human liver cells .

Case Study 2: Anticancer Properties

Another study evaluated the anticancer effects of phenoxymethyl-thiazole derivatives on breast cancer cells. The compound exhibited an IC50 value of approximately 4 µM against MCF-7 cells. Furthermore, it was observed to induce apoptosis through mitochondrial pathway activation, characterized by increased Bax/Bcl-2 ratios and caspase activation .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Notes
AntimalarialPlasmodium falciparum0.5High potency with low cytotoxicity
CytotoxicityMCF-74Induces apoptosis via mitochondrial pathway
CytotoxicityHepG2>10Low toxicity observed

Q & A

Basic: What are the recommended synthetic routes for 2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Amide bond formation between the furan-3-carboxylic acid derivative and the 1,3-thiazol-2-amine moiety using coupling agents like HATU or EDCI in DMF .
  • Phenoxymethyl Group Introduction : Alkylation of the furan ring with phenoxymethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity. Monitor reaction progress via TLC .

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the furan and thiazole rings. For example, furan protons appear at δ 6.5–7.5 ppm, while thiazole protons resonate at δ 7.0–8.0 ppm .
  • Mass Spectrometry (HRMS) : To verify molecular weight (C₁₅H₁₂N₂O₃S, MW 300.33 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

Advanced: How to design experiments to assess its biological activity?

Methodological Answer:

  • Antimicrobial Assays : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution per CLSI guidelines .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values and selectivity indices .
  • Enzyme Inhibition Studies : Test inhibition of bacterial enzymes (e.g., DNA gyrase) via fluorometric assays .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Compare binding poses of analogs (e.g., thiazole vs. oxadiazole derivatives) .
  • In Vitro Validation : Perform competitive binding assays (e.g., SPR) to validate computational predictions .
  • Meta-Analysis : Cross-reference PubChem data on related carboxamides to identify trends in substituent effects .

Advanced: What strategies optimize solubility for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO:PBS (1:4 v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
  • Prodrug Derivatization : Introduce polar groups (e.g., PEG chains) at the phenoxymethyl moiety .

Advanced: How to investigate mechanisms of action in cancer pathways?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays to identify primary targets .
  • Transcriptomics : Perform RNA-seq on treated cancer cells to map downstream gene expression changes .
  • Apoptosis Assays : Measure caspase-3/7 activation via luminescence-based kits (e.g., Caspase-Glo®) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.